(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Description
Origin and Stereochemical Significance of the Bornane Scaffold
The bornane scaffold is a bridged bicyclic hydrocarbon framework that forms the core of (R)-(+)-bornylamine. This rigid structure is a derivative of camphor (B46023), a natural product readily available in both of its mirror-image forms, known as enantiomers. chim.it The inherent chirality and rigidity of the bornane skeleton are of paramount importance in stereoselective synthesis. Chirality, or "handedness," is a fundamental property in chemistry, as the physiological effects of a molecule can be highly dependent on its specific three-dimensional arrangement. The defined and predictable stereochemistry of the bornane framework allows it to serve as a chiral template, influencing the stereochemical outcome of reactions. ontosight.airesearchgate.net For over half a century, camphor and its derivatives have been utilized as versatile materials from the "chiral pool," a collection of readily available, enantiomerically pure compounds used as starting materials in organic synthesis. researchgate.net
Role of (R)-(+)-Bornylamine as a Chiral Amine and Privileged Scaffold Derivative
(R)-(+)-Bornylamine stands out as a "privileged scaffold" derivative, a term used to describe molecular frameworks that can bind to multiple biological targets with high affinity. chim.it Its primary role in synthetic chemistry is that of a chiral amine. Chiral amines are indispensable in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule over the other.
One of the key applications of (R)-(+)-bornylamine is as a chiral auxiliary . In this capacity, it is temporarily attached to a non-chiral starting material to guide a chemical reaction towards the formation of a desired stereoisomer. After the reaction, the bornylamine auxiliary is cleaved off, having fulfilled its role of inducing chirality. chim.it Its effectiveness stems from its rigid structure, which creates a well-defined steric environment, blocking one face of the reacting molecule and allowing the chemical transformation to occur preferentially on the other.
Furthermore, (R)-(+)-bornylamine is frequently employed in the resolution of racemates , which are 50:50 mixtures of two enantiomers. By reacting a racemic mixture of an acid with (R)-(+)-bornylamine, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing them to be separated. Once separated, the pure enantiomers of the acid can be recovered. A notable example is its use in the dynamic kinetic resolution of 2-bromo-3-phenylpropanoic acid, where it was found to be the most effective among more than 40 chiral amines screened. acs.org
Research Landscape and Key Areas of Investigation
The utility of (R)-(+)-bornylamine extends across various domains of chemical research. A significant area of investigation involves its use in the development of novel catalysts and ligands for asymmetric synthesis. chim.it For instance, derivatives of bornylamine have been incorporated into N-heterocyclic carbene (NHC) ligands for transition metal catalysts. chim.it
Another major research focus is the C-H functionalization of the bornylamine scaffold itself. researchgate.netresearchgate.net This involves the direct conversion of strong carbon-hydrogen bonds into new chemical bonds, a process that offers a more efficient way to create complex molecules. Research has shown that by attaching a directing group to the amine, specific C-H bonds within the bornylamine structure can be selectively targeted for reactions like arylation, leading to the synthesis of novel, medicinally relevant scaffolds. researchgate.netacs.orgucl.ac.uk
Recent studies have also explored the synthesis of bornylamine-derived amides and their potential biological activities, including antimycobacterial properties. researchgate.net This highlights the ongoing effort to expand the applications of this versatile chiral building block beyond its traditional role in asymmetric synthesis and into the realm of medicinal chemistry.
Properties
CAS No. |
32511-34-5 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8-,10-/m0/s1 |
InChI Key |
MDFWXZBEVCOVIO-NRPADANISA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for R + Bornylamine and Its Direct Precursors
Synthesis from Camphor (B46023)
The monoterpene (R)-(+)-Bornylamine is structurally derived from the readily available natural product, (+)-camphor. The synthetic routes from camphor primarily involve the transformation of its ketone functional group into an amine.
The synthesis of bornylamine from camphor can be achieved through several reductive amination pathways. Historically, the monoterpene amine was first synthesized by Leuckart in 1887 through the reaction of camphor with formamide. mdpi.com Another early method, developed by Forster in 1898, involved the reduction of camphor oxime. mdpi.com
Modern approaches often utilize direct and indirect reductive amination. Direct reductive amination, or a "one-pot reaction," involves reacting the carbonyl compound with an amine source and a reducing agent simultaneously. mdpi.com For instance, the reductive amination of camphor with methylamine (B109427) has been studied using various heterogeneous catalysts. mdpi.com The choice of catalyst significantly influences the product distribution:
Raney nickel predominantly yields the N-methylbornan-2-imine (82.8% yield). mdpi.com
5% Palladium on carbon (Pd/C) produces a mixture of the imine (30.4%) and the desired N-methylbornan-2-ylamine (65.7%). mdpi.com
Platinum oxide gives the highest yield of the amine, reaching 92.7%. mdpi.com
Catalytic systems based on rhodium have also been investigated for the asymmetric reductive amination of ketones, employing hydrogen as the reducing agent to achieve high enantioselectivity. mdpi.com Fused iron catalysts have shown high stereoselectivity toward the endo-bornan-2-ylamines. mdpi.com
A common strategy for synthesizing bornylamine involves a two-step process starting with the reduction of the camphor ketone, followed by conversion of the resulting alcohol to the amine. ontosight.ai
Reduction of Camphor: The stereochemical outcome of the ketone reduction is crucial. The reduction of (+)-camphor can yield two diastereomeric alcohols: exo-borneol and endo-isoborneol. To obtain the target exo-bornylamine, the synthesis must proceed through exo-borneol. The choice of reducing agent can influence the diastereoselectivity of this step.
Conversion to Amine: The resulting exo-borneol is then converted to the corresponding amine. This can be achieved through various methods, such as conversion to an alkyl halide or sulfonate followed by nucleophilic substitution with an amine source (e.g., ammonia) or via a Mitsunobu reaction. These subsequent reactions are typically designed to proceed with retention or a predictable inversion of stereochemistry to yield the desired (R)-(+)-exo-bornylamine.
Reduction and Amination Pathways
Resolution and Enantiomeric Enrichment Strategies
When synthetic methods produce a racemic or diastereomeric mixture of amines, resolution strategies are employed to isolate the desired (R)-(+)-enantiomer. Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic mixture into a single, desired enantiomer. researchgate.net
Crystallization-Induced Dynamic Resolution (CIDR) is a specific type of DKR where the resolution is driven by the selective crystallization of one diastereomer from a solution in which the diastereomers are in equilibrium. researchgate.netresearchgate.net This process combines the racemization or epimerization of the starting material in the solution phase with the crystallization of the less soluble diastereomeric product. researchgate.netacs.org
(R)-(+)-Bornylamine is frequently used as the chiral resolving agent in these processes. acs.org For example, it has been proven highly effective in the dynamic kinetic resolution of racemic 2-bromo-3-phenylpropanoic acid. acs.org In this system, (R)-bornylamine forms diastereomeric salts with the racemic acid. The significant difference in solubility between the two diastereomeric salts allows the less soluble salt to crystallize, shifting the equilibrium in the solution towards its formation. acs.org This technique has been instrumental in developing scalable processes for producing enantiomerically pure active pharmaceutical ingredients. mcgill.ca
The core of the CIDR process is the formation of diastereomeric salts that possess different physical properties, most notably solubility. libretexts.orgadvanceseng.com When resolving a racemic acid with (R)-(+)-bornylamine, two diastereomeric salts are formed: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. libretexts.org
Under specific conditions that also promote the racemization of the acid (e.g., via an enolizable proton), the more soluble diastereomer remains in solution while the less soluble one crystallizes. acs.org The continuous racemization in the solution phase replenishes the enantiomer that is being depleted through crystallization, effectively converting the undesired enantiomer into the desired one. acs.org This concept is described as a crystallization-induced chiral inversion. acs.org The efficiency of this inversion depends on the solubility difference between the diastereomeric salts; in one documented case, the undesired salt was found to be almost three times more soluble than the desired one. acs.org
The success of a dynamic kinetic resolution is highly dependent on the reaction conditions. Key parameters are systematically optimized to maximize the yield and enantiomeric excess (ee) of the desired product. acs.orgnih.gov In the resolution of 2-bromo-3-phenylpropanoic acid using (R)-bornylamine, various chiral amines, solvents, and halide sources were screened. acs.org
The addition of a bromide source, such as tetraethylammonium (B1195904) bromide (TEAB), was found to be crucial for achieving high enantiomeric excess. acs.org Without the added bromide, the reaction yielded only ~40% ee, whereas its inclusion pushed the ee to over 96%. acs.org The choice of solvent and chiral amine also plays a significant role in the efficiency of the resolution. acs.org
The table below summarizes selected findings from the optimization studies for the CIDR of 2-bromo-3-phenylpropanoic acid. acs.org
Table 1: Optimization of CIDR Conditions Using (R)-Bornylamine and Other Chiral Amines Data extracted from research on the synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid. acs.org
| Entry | Chiral Amine | Solvent | Halide Source | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | (R)-Bornylamine | Acetonitrile (B52724) | TEAB | 96 |
| 2 | (S)-α-Methylbenzylamine | Acetonitrile | TEAB | 80 |
| 3 | (R)-Bornylamine | Toluene | TEAB | 88 |
| 4 | (R)-Bornylamine | Acetonitrile | None | ~40 |
| 5 | (1R,2S)-Ephedrine | Acetonitrile | TEAB | No salt formation |
These optimization studies demonstrate that a combination of (R)-bornylamine as the chiral amine, acetonitrile as the solvent, and TEAB as a bromide ion source provides excellent results, achieving an enantiomeric excess of approximately 96%. acs.org Following the resolution, the (R)-bornylamine can be recovered with high purity (>97%) and in high yield (>92%) for reuse. acs.org
Recovery and Recycling of (R)-(+)-Bornylamine in Resolution Processes
The economic viability and environmental sustainability of chiral resolution processes heavily rely on the efficient recovery and recycling of the resolving agent. pharmtech.com For (R)-(+)-Bornylamine, a widely used resolving agent for acidic compounds, effective recycling protocols are crucial, especially in large-scale industrial applications. pharmtech.com The primary method for recovering (R)-(+)-Bornylamine from the diastereomeric salt formed during resolution involves basification followed by extraction.
After the separation of the desired diastereomeric salt (e.g., the salt of (R)-(+)-Bornylamine with the desired enantiomer of a carboxylic acid), the amine is liberated by treating the salt with a base. This process typically involves adjusting the pH of the solution to a range of 10 to 13. acs.org This deprotonates the amine, converting it from its salt form back to the free amine.
Following basification, the free (R)-(+)-Bornylamine is typically extracted from the aqueous medium using an organic solvent. A common solvent used for this purpose is methyl tert-butyl ether (MTBE). acs.org The organic extract containing the recovered bornylamine can then be concentrated. Research has demonstrated that this method can yield a high recovery rate and purity of the resolving agent.
The general procedure for the recovery and recycling of (R)-(+)-Bornylamine can be summarized in the following steps:
Separation of the diastereomeric salt.
Basification of the salt to liberate the free amine.
Extraction of the free amine into an organic solvent.
Concentration and purification of the recovered amine for reuse.
The efficiency of this process is critical for the industrial applicability of chiral resolutions using (R)-(+)-Bornylamine. pharmtech.com
Table of Research Findings on (R)-(+)-Bornylamine Recovery
| Parameter | Finding | Source |
| Recovery Method | Adjusting pH to 10-13 and extracting with MTBE | acs.org |
| Recovery Yield | >92% | acs.org |
| Purity of Recovered Amine | ~97% | acs.org |
| Recyclability | Successfully reused in subsequent resolutions | google.com |
Applications in Catalysis and Asymmetric Synthesis
Chiral Auxiliary Applications
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary can be removed and ideally recycled. (R)-(+)-Bornylamine's inherent chirality and steric bulk are key to its success in this role. nih.gov
Asymmetric Synthesis of Alpha-Amino Acids and Derivatives
The synthesis of enantiomerically pure α-amino acids is of paramount importance due to their role as building blocks of peptides and proteins, and their frequent use in pharmaceuticals. rsc.orgcapes.gov.brrsc.org (R)-(+)-Bornylamine has been utilized as a chiral auxiliary to direct the stereoselective alkylation of glycine (B1666218) derivatives, providing a pathway to various α-amino acids. The general strategy involves the formation of a chiral Schiff base or a related derivative from (R)-(+)-Bornylamine and a glycine equivalent. The steric hindrance provided by the bornyl group then directs the approach of an electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis removes the auxiliary, yielding the desired α-amino acid.
Diastereoselective Aldol (B89426) Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, and controlling its stereoselectivity is a major focus of research. libretexts.orgorganic-chemistry.orgillinois.edu (R)-(+)-Bornylamine can be used to create chiral enamines or imines, which then participate in diastereoselective aldol reactions. The rigid bornyl scaffold effectively shields one face of the enamine or imine, directing the incoming aldehyde to the opposite face and thereby controlling the formation of new stereocenters. Research has demonstrated that the diastereoselectivity of these reactions can be influenced by the choice of reaction conditions and the specific substrates used. nih.gov
Asymmetric Domino Reactions
Asymmetric domino reactions, where multiple bond-forming events occur in a single synthetic operation under the control of a chiral entity, offer an efficient approach to complex molecular architectures. rsc.orgnih.gov (R)-(+)-Bornylamine has been employed as a chiral auxiliary in such sequences. For instance, it can be used to initiate a cascade of reactions, such as a Michael addition followed by a cyclization, where the stereochemistry of the initial step, controlled by the bornyl group, dictates the stereochemical outcome of the subsequent transformations. This strategy has been applied to the synthesis of complex cyclic structures with multiple stereocenters. scite.ai
Asymmetric Synthesis of Alpha-Aminophosphonates
α-Aminophosphonates are structural analogs of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid group. nih.gov They are of significant interest due to their diverse biological activities. The asymmetric synthesis of these compounds is crucial as their biological effects are often stereospecific. nih.govnih.gov (R)-(+)-Bornylamine is among the commercially available chiral reagents used for the synthesis of α-aminophosphonates possessing chiral fragments. researchgate.netresearchgate.net The synthesis often involves the Kabachnik-Fields or Pudovik reaction, where a chiral imine derived from (R)-(+)-Bornylamine reacts with a phosphite (B83602) to generate the α-aminophosphonate with a degree of diastereoselectivity.
Ligand Design and Metal-Catalyzed Transformations
In addition to its role as a chiral auxiliary, (R)-(+)-Bornylamine can be incorporated into the structure of chiral ligands for transition metal-catalyzed reactions. The steric and electronic properties of the bornyl moiety can influence the coordination environment of the metal center, thereby inducing enantioselectivity in the catalyzed transformation.
Palladium-Catalyzed Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmit.edunih.gov Chiral ligands derived from (R)-(+)-Bornylamine have been investigated in palladium-catalyzed reactions. For example, a 2-pyridyl amide derivative of (R)-(+)-bornylamine has been used in palladium-catalyzed C(sp³)–H arylation reactions. acs.orgacs.org In this system, the bornylamine-derived fragment acts as a directing group and a source of chirality. The reaction of the 2-pyridyl amide of (R)-bornylamine with aryl halides in the presence of a palladium catalyst leads to the regioselective and stereoselective arylation at the C-3 position of the bornyl scaffold. acs.org
C(sp³)–H Functionalization and Arylation
The direct functionalization of unactivated carbon-hydrogen (C–H) bonds represents a powerful strategy in modern organic synthesis, offering a more atom-economical route to complex molecules. (R)-(+)-Bornylamine has been utilized as a key scaffold in developing methodologies for the palladium-catalyzed arylation of C(sp³)–H bonds, where a directing group strategy is employed to achieve high levels of regio- and stereoselectivity.
Historically, silver salts have been common additives in palladium-catalyzed C–H activation, often acting as a halide scavenger or re-oxidant. However, their cost and potential for waste have driven the development of silver-free alternatives. Research has demonstrated an effective silver-free, palladium(II)-catalyzed method for the direct arylation of C(sp³)–H bonds in saturated bicyclic amine scaffolds derived from (R)-(+)-bornylamine. acs.orgucl.ac.ukacs.org
In a typical reaction, the bornylamine is first converted into a 2-pyridyl amide derivative, which serves as the directing group. acs.org The reaction is catalyzed by Palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a copper salt additive like CuBr₂ and a base. acs.org The choice of base was found to be crucial, with cesium carboxylate salts providing high yields, although inexpensive potassium carbonate also proved effective. acs.org The reaction proceeds with excellent regioselectivity, targeting the C-3 position of the bornyl scaffold. acs.org This methodology circumvents the need for toxic solvents and silver additives, enhancing its sustainability. ucl.ac.uk
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2a | 80 |
| 2 | 4-Iodotrifluoromethylbenzene | 2b | 75 |
| 3 | Methyl 4-iodobenzoate | 2c | 71 |
| 4 | 4-Iodoacetophenone | 2d | 78 |
| 5 | 4-Iodobenzaldehyde | 2e | 66 |
| 6 | 2-Iodothiophene | 2g | 62 |
| 7 | 5-Iodo-1-(phenylsulfonyl)indole | 2h | 72 |
| 8 | 2-Iodoanisole | 2i | 31 |
Table 1: Silver-Free Arylation of N-((1R,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide with Various Aryl Iodides. Conditions: Pd(OAc)₂, CsOAc, CuBr₂, 4-iodoanisole, tAmOH, 140 °C, 24 h. acs.org
The structure of the directing group can significantly influence the yield and selectivity of C–H functionalization reactions. ucl.ac.uk Studies on the bornylamine scaffold have investigated how modifying the picolinamide (B142947) directing group with various substituents affects the outcome of the palladium-catalyzed arylation. researchgate.netresearchgate.net
When using the standard, unsubstituted picolinamide directing group on the bornylamine scaffold, highly selective monoarylation occurs at one of the γ-methylene C–H bonds. researchgate.netresearchgate.net A similar high selectivity for monoarylation is observed when a 3-methylpicolinamide (B1317356) directing group is used. researchgate.net However, introducing other substituents onto the picolinamide ring can lead to a notable shift in reactivity, promoting a double C–H arylation. researchgate.net This effect is particularly pronounced with the electron-withdrawing 3-trifluoromethylpicolinamide, where the diarylated product becomes significant. researchgate.netchemrxiv.org Density functional theory (DFT) calculations have been used to rationalize these experimental findings, suggesting the directing group's electronic properties influence the C–H palladation steps. researchgate.net
| Entry | Directing Group (Substituent) | Monoarylated Product Yield (%) | Diarylated Product Yield (%) |
| 1 | Unsubstituted | 85 | 0 |
| 2 | 4-Methoxy | 31 | 16 |
| 3 | 5-Methyl | 48 | 19 |
| 4 | 3-Methyl | 82 | 0 |
| 5 | 3-Trifluoromethyl | 26 | 32 |
Table 2: Influence of Picolinamide Directing Group Substituent on the Arylation of the Bornylamine Scaffold. researchgate.net
The palladium-catalyzed C(sp³)–H arylation of bornylamine derivatives has demonstrated a broad substrate scope, accommodating a wide variety of aryl halides and functional groups. acs.orgacs.org The reaction works well with both aryl iodides and aryl bromides. acs.orgucl.ac.uk
The methodology is compatible with both electron-rich and electron-deficient aryl halides. acs.org For example, aryl iodides bearing methoxy (B1213986) (electron-donating) and trifluoromethyl or ester (electron-withdrawing) groups react to give good to excellent yields. acs.org The process can also be extended to heterocyclic arylating agents, such as thiophene (B33073) and indole (B1671886) derivatives. acs.orgacs.org Furthermore, the reaction conditions tolerate a range of important functional groups, including aldehydes, ketones, esters, and even free phenols, showcasing the robustness and potential synthetic utility of this method for late-stage functionalization. acs.orgucl.ac.uk The functionalization of the structurally complex bornylamine itself highlights the reaction's applicability to intricate molecular frameworks. rsc.org
Directing Group Influences on Selectivity and Yield
Synthesis of Bornyl-Derived Palladium-Isonitrile Complexes
(R)-(+)-Bornylamine has also been used as a chiral precursor for the synthesis of novel ligands and metal complexes. One such example is the creation of bornyl-derived palladium-isonitrile complexes. chim.it The synthesis is a multi-step process starting from (R)-(+)-bornylamine. chim.it
The synthetic route involves the reaction of bornylamine with 1-bromo-3-propanol to yield an aminoalcohol. chim.it This intermediate is then treated with thionyl chloride to furnish the corresponding aminoalkyl chloride salt. chim.it Finally, the reaction of this chloride salt with a palladium(II) isonitrile precursor in the presence of a base yields the target bornyl-derived Pd-isonitrile complexes. chim.it These complexes incorporate the rigid, chiral bornyl group into a six-membered N-heterocyclic carbene (NHC)-like structure coordinated to the palladium center. chim.it
Palladium-Catalyzed Synthesis of Oxindoles via Amide Alpha-Arylation
The development of catalysts for the synthesis of oxindoles, a core structure in many biologically active compounds, is an area of significant research. acs.orgorganic-chemistry.orgnih.gov The bornyl-derived Pd-isonitrile complexes described above have been successfully applied as catalysts in the asymmetric, intramolecular α-arylation of amides. chim.it
This transformation results in the formation of chiral oxindole (B195798) products. The reaction proceeds in good yields with enantioselectivities reaching up to 72% enantiomeric excess (ee). chim.it This application demonstrates how the chirality originating from (R)-(+)-bornylamine can be transferred through a catalytically active complex to create stereogenic centers in the product molecules, highlighting its utility in asymmetric catalysis. chim.it
Ruthenium-Catalyzed Systems
Beyond palladium catalysis, (R)-(+)-bornylamine has been incorporated into ruthenium-based catalytic systems. Chiral half-sandwich ruthenium(II) complexes have been synthesized and characterized for use in asymmetric transformations. rsc.org
Specifically, a ligand derived from (R)-(+)-bornylamine, N-(2-pyridylmethyl)-(1R,2S,4R)-1-bornylamine, was prepared and coordinated to a (η⁶-arene)RuCl fragment to form a chiral complex. rsc.org Treatment of this chloride complex with a silver salt generates a dicationic aqua complex, [(η⁶-arene)Ru(ligand)(H₂O)]²⁺, which functions as an enantioselective Lewis acid catalyst. rsc.org
These ruthenium catalysts have been effectively employed in the Diels-Alder reaction between methacrolein (B123484) and cyclopentadiene. The reactions are rapid at room temperature, exhibiting good to excellent diastereoselectivity in favor of the exo product and achieving moderate enantioselectivity (up to 74% ee). rsc.org X-ray crystallographic studies of the complexes revealed that the steric demand of the bornyl group influences the geometry of the metallacycle, which is key to inducing asymmetry in the catalyzed reaction. rsc.org
| Arene in Catalyst | Yield (%) | exo:endo Ratio | ee (%) [exo] |
| C₆H₆ | 98 | 98:2 | 68 |
| p-MeC₆H₄iPr | 98 | 98:2 | 69 |
| C₆Me₆ | 98 | 97:3 | 74 |
Table 3: Diels-Alder Reaction of Methacrolein and Cyclopentadiene Catalyzed by Ruthenium Complexes Derived from (R)-(+)-Bornylamine. rsc.org
Application in Diels–Alder Cycloadditions
Copper(II)-Catalyzed Systems
Ligands derived from (R)-(+)-bornylamine, often referred to as (-)-exo-bornylamine in literature, have been instrumental in developing C₁-symmetric catalytic systems for copper(II)-mediated reactions. sci-hub.seacs.org These ligands are typically chiral diamines or dinitrogen ligands, synthesized by condensing bornylamine with other molecules like Cbz-protected amino acids or substituted imidazolecarbaldehydes. sci-hub.seacs.org
The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces β-nitroalcohols. medcraveonline.com Copper(II) complexes incorporating chiral diamine ligands derived from bornylamine have proven to be highly efficient catalysts for the asymmetric version of this reaction. acs.org These catalytic systems, often formed in situ from a copper(II) salt like CuCl₂·2H₂O and the chiral ligand, effectively catalyze the addition of nitroalkanes to a wide variety of aldehydes. acs.org The reactions proceed with low catalyst loadings (e.g., 2.5 mol%) under mild conditions and are tolerant to air and moisture, making the process practically useful. acs.org This methodology has been successfully applied to the synthesis of key pharmaceutical intermediates. acs.org
| Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Benzaldehyde | Nitromethane | 95 | 95 | - |
| 4-Nitrobenzaldehyde | Nitromethane | 98 | 99 | - |
| 2-Naphthaldehyde | Nitromethane | 96 | 97 | - |
| 3-Phenylpropionaldehyde | Nitromethane | 85 | 95 | - |
| Benzaldehyde | Nitroethane | 96 | 97 (anti) | 88:12 (anti:syn) |
Note: Reactions were performed with 2.5 mol% of the L1/CuCl₂·2H₂O complex, where L1 is a C₁-symmetric chiral diamine derived from (-)-exo-bornylamine and Cbz-L-tert-leucine.
The mechanism of asymmetric induction in these copper-catalyzed Henry reactions relies on the formation of a well-defined chiral complex that coordinates both the aldehyde and the deprotonated nitroalkane (nitronate). acs.org Based on high-resolution mass spectrometry and X-ray diffraction analysis of a ligand/CuCl₂ complex, a transition-state model has been proposed. acs.org
In this model, the copper(II) center is chelated by the chiral diamine ligand, creating a rigid chiral pocket. The aldehyde coordinates to the copper ion through its carbonyl oxygen. The nitronate, formed by the action of a base, then approaches the coordinated aldehyde. The bulky, sterically demanding bornyl group on the ligand effectively shields one face of the aldehyde, forcing the nitronate to attack from the less hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenter, leading to high enantioselectivity. acs.org
Asymmetric Henry (Nitroaldol) Reactions
Zinc and Nickel Catalytic Systems with Bornyl-Derived Ligands
The versatility of (R)-(+)-bornylamine as a chiral precursor extends to the development of ligands for zinc and nickel catalysis. Neutral chiral nitrogen ligands can be synthesized in a single step via the condensation of bornylamine with dicarbonyl compounds like acenaphthenequinone (B41937). researchgate.net The resulting bis(imino)acenaphthene (BIAN) type ligands, featuring the bulky bornyl groups, can then be complexed with metal salts such as zinc chloride (ZnCl₂) and nickel bromide (NiBr₂). researchgate.netresearchgate.net While the free alkyl-BIAN ligand may have limited stability, its metal complexes are stable and have been fully characterized, including by single-crystal X-ray diffraction for the nickel complex. researchgate.net
In a different approach, enantiopure scorpionate-type pro-ligands have been synthesized from (R)-(+)-bornylamine. rsc.org These ligands react with zinc reagents to form well-defined zinc complexes. These zinc-scorpionate catalysts have shown high efficiency in the ring-opening polymerization of rac-lactide, producing isotactically enriched polylactides, which highlights the influence of the bornyl-derived chiral environment on the polymerization mechanism. rsc.org These findings demonstrate the potential of bornylamine-derived ligands in creating robust and effective chiral catalysts based on earth-abundant metals like zinc and nickel for various synthetic transformations. researchgate.netresearchgate.net
Selective Semihydrogenation of Alkynes and Allenes
Organocatalytic Applications
Beyond its use in forming ligands for metal catalysis, (R)-(+)-bornylamine is a valuable scaffold for creating purely organic catalysts. These organocatalysts leverage the amine's inherent chirality to direct the stereochemical outcome of reactions, avoiding the need for potentially toxic or expensive metals.
(R)-(+)-Bornylamine and its enantiomer have been used to construct C1-symmetric chiral diamine organocatalysts. rsc.org These catalysts are synthesized by condensing the bornylamine with various Cbz-protected amino acids. rsc.org Such diamines have proven to be highly efficient in promoting asymmetric Michael additions of nitroalkanes to a broad range of enones, achieving high yields (up to 96%) and excellent enantioselectivities (up to 98%) under mild conditions. rsc.orgresearchgate.net
Similarly, a library of C1-symmetric chiral diamines was created by condensing exo-(-)-bornylamine with different Cbz-protected amino acids. medcraveonline.com When complexed with copper (II) chloride, these systems showed outstanding catalytic efficiency in the Henry (nitroaldol) reaction between various aldehydes and nitroalkanes, affording products in high yields (up to 98%) and with excellent enantioselectivities (up to 99% ee). medcraveonline.com
Table 3: Performance of Bornylamine-Derived Organocatalysts
| Reaction | Catalyst Type | Substrates | Yield | Enantioselectivity (ee) | Ref |
|---|---|---|---|---|---|
| Michael Addition | C1-symmetric chiral diamine | Nitroalkanes, Enones | up to 96% | up to 98% | rsc.org, researchgate.net |
Derivatives, Structural Modifications, and Spectroscopic Characterization
Synthesis of Bornylamine Derivatives
Amides Derived from Bornylamine
Amides of (R)-(+)-bornylamine are readily synthesized through standard coupling reactions with carboxylic acids. These derivatives have been explored for their potential in various applications, including as chiral auxiliaries and as biologically active molecules. mdpi.comresearchgate.net
For instance, a series of amides were synthesized by coupling bornylamine with different carboxylic acids. researchgate.net The reaction of the 2-pyridyl amide derivative of (R)-bornylamine can undergo palladium-catalyzed C–H activation, leading to the formation of an organopalladium complex. This complex can then react with aryl halides to form new carbon-carbon bonds, and the pyridyl amide can be subsequently deprotected to yield the arylated free amine. acs.org
Another notable application is in the synthesis of chiral diamines. Stable C1-symmetric chiral diamines have been synthesized by condensing exo-(-)-bornylamine with various commercially available Cbz-protected amino acids. nih.gov Furthermore, amides derived from bornylamine and isobornylamine have been synthesized and investigated for their antimycobacterial activity. researchgate.net Some of these compounds, particularly those combined with furan-2-carboxylic acid, have shown promising results as potential leads for new anti-tuberculosis agents. researchgate.net
Table 1: Examples of Amides Derived from (R)-(+)-Bornylamine
| Carboxylic Acid | Resulting Amide | Application/Finding | Reference |
| 2-Pyridinecarboxylic acid | 2-Pyridyl amide of (R)-bornylamine | Intermediate for Pd-catalyzed arylation | acs.org |
| Cbz-protected amino acids | C1-symmetric chiral diamines | Organocatalysts for Michael addition | nih.gov |
| Various, including furan-2-carboxylic acid | Bornylamine amides | Antimycobacterial activity | researchgate.net |
Secondary Amines Containing Saturated N-Heterocycles
The synthesis of secondary amines incorporating (R)-(+)-bornylamine and a saturated N-heterocycle, such as piperidine (B6355638), has been reported. nsc.runsu.ru These compounds are of interest due to the prevalence of the piperidine motif in pharmaceuticals. nih.gov General methods for the synthesis of piperidines often involve the cyclization of appropriate precursors. organic-chemistry.org A streamlined approach involves the deoxygenative photochemical alkylation of secondary amides, which can be used to synthesize substituted N-heterocycles. nih.gov This method allows for the creation of α-branched N-substituted cyclic tertiary amines. nih.gov
One synthetic strategy involves a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org Another efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. organic-chemistry.org Selective mono-N-alkylation of primary amines to produce secondary amines can also be achieved using an alkyl halide in the presence of a cesium base. google.com
Table 2: Synthetic Approaches to Secondary Amines with Saturated N-Heterocycles
| Method | Reactants | Product Type | Key Features | Reference |
| Deoxy-alkylative annulation | Secondary amides with a pendant leaving group | Decorated pyrrolidines and piperidines | Modular, spontaneous cyclization | nih.gov |
| Microwave-assisted cyclocondensation | Alkyl dihalides and primary amines | Cyclic amines | Simple, efficient, aqueous medium | organic-chemistry.org |
| Cp*Ir catalyzed N-heterocyclization | Primary amines and diols | Five-, six-, and seven-membered cyclic amines | Good to excellent yields | organic-chemistry.org |
| Selective mono-N-alkylation | Primary amine and alkyl halide | Secondary amine | Cesium base, avoids overalkylation | google.com |
Aminoalcohols from Camphor-Derived Oxiranes
Aminoalcohols can be synthesized through the aminolysis of camphor-derived oxiranes with (R)-(+)-bornylamine. researchgate.netbas.bg This reaction involves the nucleophilic attack of the amine on the epoxide ring, leading to its opening and the formation of a β-aminoalcohol. These camphor-derived aminoalcohols have been investigated for their potential antimycobacterial activities. bas.bg
Bornyl-BIAN Ligands (Bis-((R)-(+)-Bornyl)acenaphthenequinonediimine)
A significant class of (R)-(+)-bornylamine derivatives are the Bornyl-BIAN ligands, which are chiral bis(imino)acenaphthene ligands. researchgate.netugr.espolimi.it These ligands are synthesized in a single step from the condensation of acenaphthenequinone (B41937) and (R)-(+)-bornylamine. researchgate.net The use of titanium tetraisopropoxide is crucial for achieving good yields in this condensation reaction. researchgate.net
While the free alkyl-BIAN type ligand has limited stability, its stability is enhanced by the ring strain of the bicyclic bornyl system. researchgate.net More importantly, stable complexes of the Bornyl-BIAN ligand with metals such as zinc and nickel have been successfully prepared. researchgate.netacs.org The single-crystal X-ray structure of ((R)-(+)-Bornyl-BIAN)NiBr2 has been determined, confirming its coordination geometry. researchgate.net The synthesis of various Ar-BIAN ligands, where Ar is an aryl group, has been extensively studied, and their coordination strength to palladium complexes has been measured. rsc.orgresearchgate.netacs.org
Table 3: Synthesis and Properties of Bornyl-BIAN Ligands
| Reactants | Product | Key Features | Reference |
| Acenaphthenequinone, (R)-(+)-Bornylamine, Ti(OiPr)4 | Bis-((R)-(+)-Bornyl)acenaphthenequinonediimine (Bornyl-BIAN) | One-step synthesis, moderately stable free ligand | researchgate.net |
| Bornyl-BIAN, ZnCl2 | ((R)-(+)-Bornyl-BIAN)ZnCl2 | Stable metal complex | researchgate.net |
| Bornyl-BIAN, NiBr2 | ((R)-(+)-Bornyl-BIAN)NiBr2 | Stable metal complex, crystal structure determined | researchgate.net |
N-Heterocyclic Carbene (NHC) Precursors
(R)-(+)-Bornylamine is a valuable starting material for the synthesis of chiral N-heterocyclic carbene (NHC) precursors. core.ac.ukchim.it NHCs are a class of stable carbenes that have become important ligands in transition metal catalysis. scripps.edusigmaaldrich.com
One synthetic route to a camphor-derived NHC precursor starts with the reaction of (+)-bornylamine with glyoxal (B1671930) to form a diimine. chim.it Subsequent reduction of the diimine with sodium triacetoxyborohydride (B8407120) yields the corresponding diamine. chim.it Cyclization of this diamine with trimethyl orthoformate in the presence of ammonium (B1175870) tetrafluoroborate (B81430) furnishes the NHC precursor. chim.it These ligands have been utilized in palladium-catalyzed α-arylation of amides for the synthesis of oxindoles. chim.it
Another approach involves the synthesis of six-membered camphor-derived NHCs. chim.it This begins with the reaction of (R)-(+)-bornylamine with 1-bromo-3-propanol to produce an aminoalcohol, which is then converted to the corresponding chloride salt. chim.it Finally, reaction with a palladium(II) isonitrile complex in the presence of a base yields the bornyl-derived Pd-isonitrile complexes. chim.it
Table 4: Synthesis of NHC Precursors from (R)-(+)-Bornylamine
| Step | Reagents | Intermediate/Product | Application | Reference |
| 1 | Glyoxal | Diimine | - | chim.it |
| 2 | NaBH(OAc)3 | Diamine | - | chim.it |
| 3 | Trimethyl orthoformate, NH4BF4 | NHC precursor | Pd-catalyzed α-arylation | chim.it |
Bornyl Derivatives of Phenylpropanoic Acid
(R)-(+)-Bornylamine has been used to create derivatives of phenylpropanoic acid, which are of interest for their potential biological activities. mdpi.comnih.govnih.gov For example, (R)-(+)-bornylamine is used in the crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer. amazonaws.comacs.orggoogle.com This process is a key step in the synthesis of certain biologically active molecules. acs.org The reaction utilizes (R)-bornylamine as the chiral amine, acetonitrile (B52724) as the solvent, and a bromide source like tetraethylammonium (B1195904) bromide (TEAB). acs.org The desired diastereomeric salt, the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid, has lower solubility in acetonitrile, which drives the equilibrium towards its formation. acs.org
Furthermore, bornyl derivatives of p-(benzyloxy)phenylpropionic acid have been synthesized and evaluated for their antidiabetic activity. nih.govnih.gov Structural analogs based on (hydroxyphenyl)propanoic acid bearing a bornyl fragment have also been prepared and studied as potential FFAR1 receptor agonists. mdpi.comresearchgate.net
Table 5: Application of (R)-(+)-Bornylamine in Phenylpropanoic Acid Chemistry
| Application | Reactants | Key Outcome | Reference |
| Chiral Inversion | (S)-2-bromo-3-phenylpropanoic acid, (R)-(+)-bornylamine, TEAB | Synthesis of (R)-2-bromo-3-phenylpropanoic acid | amazonaws.comacs.org |
| Synthesis of Bioactive Molecules | (R)-(+)-Bornylamine, p-(benzyloxy)phenylpropionic acid derivatives | Potential antidiabetic agents | nih.govnih.gov |
| Synthesis of FFAR1 Agonists | (R)-(+)-Bornylamine, (hydroxyphenyl)propanoic acid derivatives | Potential hypoglycemic agents | mdpi.comresearchgate.net |
Stereochemical Aspects of Derivatives
The specific orientation of substituents on the bornylamine scaffold, defined by its stereochemistry, plays a critical role in the functionality of its derivatives. The distinction between exo and endo configurations, along with the inherent chirality of the camphane (B1194851) structure, are key factors in determining the biological activity and chemical reactivity of these compounds.
The spatial arrangement of the amino group, either in the exo or endo position, can significantly influence the biological profile of bornylamine derivatives. In a study focused on developing new agents with potential antidiabetic activity, researchers synthesized derivatives of p-(benzyloxy)phenylpropionic acid with both exo-bornylamine and its endo isomer. nih.gov The primary derivative, featuring the exo-configuration of the amino group inherent to (R)-(+)-bornylamine, was compared with a synthesized analogue possessing the endo-configuration. This comparison was explicitly designed to uncover the impact of this stereochemical difference on biological activity. nih.gov
The investigation, which tested the compounds for hypoglycemic activity using an oral glucose tolerance test in mice, revealed that the derivative with the natural exo configuration was effective at reducing blood glucose levels. nih.gov In contrast, the synthesized endo derivative showed a different activity profile, highlighting the critical role of the substituent's spatial orientation in the molecule's interaction with biological targets. nih.gov
| Compound Type | Configuration of Amino Group Linkage | Observed Biological Effect |
|---|---|---|
| Derivative 1 | Exo | Demonstrated hypoglycemic activity, reducing blood glucose levels in an oral glucose tolerance test. |
| Derivative 4 | Endo | Synthesized to evaluate the impact of stereochemistry; showed a distinct activity profile from the exo-isomer. |
The camphane skeleton is a chiral scaffold that has been extensively used to explore structure-activity relationships (SAR). In the context of developing novel anti-tuberculosis agents, the chirality of the camphane fragment has been a point of investigation. bas.bg Researchers synthesized and tested a series of amides derived from both bornylamine (with an S-configuration at the asymmetric center next to the nitrogen) and isobornylamine (possessing an R-configuration). bas.bgbas.bg
The findings from these studies present a nuanced picture of chirality's role. For a series of amido-alcohols, the antimycobacterial activity against M. tuberculosis H37Rv shifted from micromolar to nanomolar inhibitory concentrations depending on the substituent, but no clear correlation could be drawn between the activity and the (R) or (S) configuration at the nitrogen-adjacent stereocenter. bas.bg Similarly, in a study of camphane-based amides, researchers noted no significant influence of chirality on anti-TB activity for most derivatives, with a notable exception being a derivative of cinnamic acid. bas.bg These results suggest that while the camphane scaffold is a promising template, the dependence of biological activity on its chirality is complex and not always predictable, warranting careful consideration in drug design. bas.bg
| Parent Amine | Chiral Center Configuration | Derivative Type | Key Finding on Structure-Activity Relationship (SAR) | Reference |
|---|---|---|---|---|
| Bornylamine | S (at C2) | Amido-alcohols | Activity shifts from micromolar to nanomolar depending on the α-hydroxy acid moiety, but no direct correlation with S-configuration was established. | bas.bg |
| Isobornylamine | R (at C2) | Amido-alcohols | Compounds with R-configuration also showed a wide range of activities (nanomolar to micromolar), indicating chirality at this center is not the sole determinant of potency. | bas.bg |
| Bornylamine | S (at C2) | Amides with various carboxylic acids | In most cases, no significant difference in activity was observed compared to isobornylamine derivatives. | bas.bg |
| Isobornylamine | R (at C2) | Amides with various carboxylic acids | Demonstrated comparable activity to bornylamine derivatives, suggesting chirality of the camphane fragment was not a primary driver of activity for most compounds tested. | bas.bg |
Impact of Exo- versus Endo-Configuration on Functional Activity
Advanced Structural Characterization
Definitive structural elucidation of (R)-(+)-bornylamine derivatives relies on advanced analytical techniques. Single crystal X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state, while NMR spectroscopy is the cornerstone for confirming molecular structure in solution.
Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of molecules, including bond lengths, bond angles, and absolute stereochemistry. creative-biostructure.com This method has been applied to metal complexes incorporating (R)-(+)-bornylamine or its derivatives as ligands.
For instance, the molecular structure of an enantiomerically pure trans-palladium(II) complex, specifically trans-[Pd{(R)-(+)-bornylamine}₂Cl₂], was determined. pvpcollegepatoda.org This analysis confirmed the coordination geometry and the spatial arrangement of the bulky bornylamine ligands around the metal center. In other research, the absolute crystal structures of chiral-at-metal iridium(III) complexes containing imine ligands derived from bornylamine were successfully determined by X-ray analysis, revealing a pseudo-octahedral environment at the metal center. capes.gov.br The structures of various Schiff base complexes, which can be derived from bornylamine, have also been extensively studied using XRD to understand their crystallographic properties and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov These studies are crucial for understanding how the rigid and chiral bornylamine ligand influences the geometry and properties of the resulting metal complexes.
| Metal Center | Ligand Type Derived from Bornylamine | Complex Example | Key Structural Insight from XRD | Reference |
|---|---|---|---|---|
| Palladium(II) | Amine | trans-[Pd{(R)-(+)-bornylamine}₂Cl₂] | Confirmation of molecular structure and trans-geometry of the complex. | pvpcollegepatoda.org |
| Iridium(III) | Imine (Schiff Base) | [(η5-C5Me5)Ir(imine)Cl] | Determination of absolute crystal structure and pseudo-octahedral geometry. | capes.gov.br |
| Titanium(IV) / Zirconium(IV) | Substituted Cyclopentadienyl (B1206354) | CpN₂TiCl₂ | Determination of the structure of a titanocene (B72419) dichloride bearing a (dialkylamino)ethyl-substituted cyclopentadienyl ligand, related to functionalized amine scaffolds. | acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including derivatives of (R)-(+)-bornylamine. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. slideshare.netnih.gov
The structural confirmation of newly synthesized bornylamine derivatives is routinely achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ontosight.airesearchgate.net
¹H NMR: Determines the number of different types of protons and their chemical environment. The integration of signals corresponds to the number of protons, and splitting patterns (multiplicity) reveal adjacent protons. slideshare.net
¹³C NMR: Provides information on the carbon framework of the molecule.
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H coupling), helping to establish fragments of the molecule. core.ac.uk
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to, mapping out C-H single bonds. core.ac.uk
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is one of the most powerful experiments for piecing together the complete carbon skeleton and confirming the placement of functional groups. core.ac.ukresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is crucial for determining stereochemistry, such as the exo vs. endo orientation of substituents. whiterose.ac.uk
In studies of bornylamine derivatives, these techniques are used in concert to provide unambiguous assignment of all proton and carbon signals, thereby confirming that the intended molecular structure has been successfully synthesized. nih.govresearchgate.net
| NMR Experiment | Type of Information Provided | Application in Structure Elucidation |
|---|---|---|
| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identifies the types and number of hydrogen atoms and their neighboring protons. |
| ¹³C NMR | Chemical shift of carbon atoms. | Reveals the carbon backbone of the molecule. |
| COSY | Correlations between J-coupled protons (¹H-¹H). | Establishes proton-proton connectivity within spin systems. |
| HSQC / HMQC | Correlations between protons and their directly attached carbons (¹JCH). | Assigns protons to their corresponding carbons. |
| HMBC | Correlations between protons and carbons over 2-4 bonds (nJCH). | Connects molecular fragments to build the complete covalent structure. |
| NOESY | Correlations between protons that are close in 3D space. | Helps determine relative stereochemistry, such as exo/endo configurations. |
Pharmacological and Biological Activities of R + Bornylamine Derivatives
Antitumor/Cytotoxic Activity
The structural characteristics of (R)-(+)-Bornylamine, particularly its bulky and lipophilic nature, have been exploited to create metal-based complexes with potential as anticancer agents. The focus has been on palladium(II) complexes, drawing parallels to the successful clinical use of platinum-based drugs.
Palladium(II) Complexes of (R)-(+)-Bornylamine
An enantiomerically pure, chiral trans-palladium(II) complex, specifically trans-[Pd{(R)-(+)-bornylamine}₂Cl₂], has been synthesized and characterized. unibas.itresearchgate.nethu.edu.jojmaterenvironsci.comresearchgate.netresearchgate.nethu.edu.jo The synthesis involves the reaction of (R)-(+)-Bornylamine with a palladium(II) source, resulting in a square-planar complex where the two bulky bornylamine ligands are in a trans configuration. researchgate.net This specific geometry is favored due to the steric hindrance imposed by the voluminous bornylamine moieties, which minimizes cis-trans isomerism. researchgate.nethu.edu.jo
The cytotoxic effects of this complex have been evaluated against several human cancer cell lines, including HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and L929 (fibrosarcoma). unibas.itresearchgate.netrsc.org The bulky and lipophilic nature of the bornylamine ligand is thought to play a crucial role in the biological activity of the palladium complex. hu.edu.joumsystem.edu
Comparative Cytotoxicity Studies with Standard Chemotherapeutics
The antitumor activity of trans-[Pd{(R)-(+)-bornylamine}₂Cl₂] has been benchmarked against established platinum-based chemotherapeutic agents. Studies have shown that this palladium complex exhibits cytotoxic activity comparable to that of cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) against HeLa cells. unibas.itresearchgate.nethu.edu.jojmaterenvironsci.comresearchgate.netresearchgate.net In tests against K562 and L929 cell lines, the complex also demonstrated significant cytotoxicity. researchgate.netrsc.org
It has been noted that while many palladium complexes are highly labile, the use of bulky monodentate nitrogen ligands like (R)-(+)-bornylamine can enhance stability, a key factor for potential therapeutic efficacy. hu.edu.jo Research indicates that trans-palladium complexes, in general, may exhibit better activity than their cis-isomers and, in some cases, show activity equal to or greater than clinically used platinum drugs in vitro. hu.edu.jo One study highlighted that a novel palladium complex was approximately 80 times more potent than cisplatin against a cisplatin-resistant K562 cell line. brieflands.com Another investigation into trans-palladium complexes with other planar amine ligands found that while they were less active than cisplatin against the A2780 ovarian cancer cell line, they were more effective against cisplatin-resistant sublines (A2780cisR). nih.gov
| Compound | Cell Line | Activity Compared to Standard Chemotherapeutics | Source |
|---|---|---|---|
| trans-[Pd{(R)-(+)-bornylamine}₂Cl₂] | HeLa | Similar to Cisplatin, Carboplatin, Oxaliplatin | unibas.itresearchgate.nethu.edu.jojmaterenvironsci.comresearchgate.netresearchgate.net |
| trans-[Pd{(R)-(+)-bornylamine}₂Cl₂] | K562 | Significant Cytotoxicity | researchgate.netrsc.org |
| trans-[Pd{(R)-(+)-bornylamine}₂Cl₂] | L929 | Significant Cytotoxicity | researchgate.netrsc.org |
Antimycobacterial Activity
The lipophilic camphane (B1194851) skeleton of bornylamine has inspired its use in developing agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. This is partly due to the structural analogy to the adamantyl fragment in SQ109, a drug candidate known for its ability to penetrate the mycobacterial cell wall. bas.bgbas.bg
Activity against Mycobacterium tuberculosis H37Rv
Several series of (R)-(+)-bornylamine derivatives, primarily amides and amido-alcohols, have been synthesized and screened for their in vitro activity against the virulent reference strain M. tuberculosis H37Rv. bas.bgbas.bgresearchgate.net These studies have revealed that many of these derivatives exhibit potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) often in the nanomolar range. bas.bgbas.bg
For instance, a series of amides derived from the coupling of bornylamine with various carboxylic acids showed excellent activities, with MIC values ranging from 0.16 µM to 0.81 µM. bas.bg Similarly, amido-alcohols synthesized by attaching α-hydroxy acids to bornylamine also demonstrated significant potency. bas.bg The activity of some of these novel compounds has been shown to be substantially higher than that of the first-line anti-TB drug ethambutol. bas.bg
| Derivative Class | Compound Example | MIC (µM) | Source |
|---|---|---|---|
| Amides | Bornylamine + Furan-2-carboxylic acid | up to 0.16 | bas.bgresearchgate.net |
| Amides | Bornylamine + Cinnamic acid | 7.06 | bas.bg |
| Amido-alcohols | Valine-derived | Nanomolar range | bas.bg |
| Amido-alcohols | Mandelic acid-derived | 6.96 | bas.bg |
| Amido-alcohols | Isoleucine-derived | 18.70 | bas.bg |
Structure-Activity Relationship (SAR) Studies for Antimycobacterial Potency
Structure-activity relationship (SAR) studies have been crucial in optimizing the antimycobacterial potency of bornylamine derivatives. These studies investigate how changes in the chemical structure affect biological activity. For bornylamine-derived amides, the nature of the coupled carboxylic acid is a key determinant of activity. bas.bg For example, the amide derived from bornylamine and furan-2-carboxylic acid was found to be highly active. bas.bgresearchgate.net
In the case of amido-alcohols, the α-hydroxy acid moiety significantly influences the antimycobacterial effect, causing activity to shift from micromolar to nanomolar concentrations. bas.bg The chirality of the camphane scaffold also plays a role. By comparing bornylamine derivatives with their isobornylamine counterparts (which differ in the stereochemistry of the amino group), researchers have been able to probe the influence of the chiral center on activity. bas.bgbas.bg Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of the structural requirements for anti-TB activity, pointing to factors like the presence of hydrogen bond donors and aromatic rings in the side chain as being important for high potency. ddg-pharmfac.net
Identification of Promising Lead Compounds for Anti-Tuberculosis Agents
Through systematic screening and SAR studies, several (R)-(+)-bornylamine derivatives have been identified as promising lead compounds for the development of new anti-tuberculosis drugs. bas.bgresearchgate.netencyclopedia.pubnih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.
The bornylamine derivative of furan-2-carboxylic acid is considered a particularly promising lead, demonstrating profound anti-tuberculosis activity (MICs up to 0.16 µM) combined with moderate to low cytotoxicity against human cell lines. bas.bgresearchgate.netresearchgate.net Similarly, the valine-derived amido-alcohol from the bornylamine series has been highlighted for its potent activity, which is 25 times higher than the reference drug ethambutol. bas.bg These compounds serve as excellent starting points for further structural modifications to develop novel, effective, and safe anti-TB agents. bas.bgresearchgate.net
Antiviral Activity
Recent research has highlighted the potential of (R)-(+)-Bornylamine derivatives, specifically those derived from the related monoterpenoid borneol, as significant antiviral agents. These compounds have demonstrated inhibitory effects against critical respiratory viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
Activity against Respiratory Syncytial Virus (RSV)
(R)-(+)-Bornylamine's structural motif is found in a class of potent inhibitors of the Respiratory Syncytial Virus (RSV), a primary cause of acute lower respiratory tract infections, especially in infants and the elderly. beilstein-journals.orgfrontiersin.org A series of N-containing (-)-borneol (B1667373) esters have been identified as potent RSV entry inhibitors. researchgate.net In studies conducted on the RSV A strain A2 in HEp-2 cells, several active compounds were identified. mdpi.com
Notably, two compounds, 3b and 5a , showed greater potency than the established antiviral drug Ribavirin. researchgate.netmdpi.com Compound 5a exhibited an IC₅₀ value of 5.0 μM with a selectivity index (SI) of 83, while compound 3b had an IC₅₀ of 8.9 μM and an SI of 111. researchgate.netmdpi.com In comparison, Ribavirin showed an IC₅₀ of 80.0 μM and an SI of 50. researchgate.netmdpi.com This highlights the significant potential of the borneol scaffold in developing new anti-RSV agents. mdpi.com
Table 1: Anti-RSV Activity of Lead (-)-Borneol Ester Derivatives
| Compound | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| 5a | 5.0 | 83 |
| 3b | 8.9 | 111 |
| Ribavirin (Reference) | 80.0 | 50 |
Data sourced from studies on RSV A strain A2 in HEp-2 cells. researchgate.netmdpi.com
Activity against SARS-CoV-2 Strains (Wuhan, Delta, Omicron)
The antiviral potential of the borneol scaffold extends to SARS-CoV-2, the virus responsible for the COVID-19 pandemic. Borneol ester derivatives containing a tertiary nitrogen atom have been shown to be active against multiple strains of SARS-CoV-2. researchgate.netnih.gov
In studies utilizing pseudoviral systems with glycoproteins from the Wuhan and Delta strains, researchers identified derivatives that are active in the early stages of viral replication. researchgate.netnih.gov Subsequent testing on infectious SARS-CoV-2 confirmed these findings, identifying two lead compounds that demonstrated activity against the Wuhan, Delta, and Omicron variants. researchgate.netnih.gov This broad-spectrum activity is particularly significant given the rapid emergence of new viral variants. nih.gov The proposed mechanism for these derivatives involves binding to conserved regions within the viral spike (S) glycoprotein, potentially in the central helices or heptad repeat regions, which are crucial for viral entry. researchgate.net
Antidiabetic Activity
Evaluation of Bornyl Derivatives of Phenylpropanoic Acid
Derivatives of bornylamine have been investigated for their potential in treating type 2 diabetes mellitus. A series of bornyl derivatives of p-(benzyloxy)phenylpropanoic acid were synthesized and evaluated for their hypoglycemic properties. mdpi.comnih.gov
In an oral glucose tolerance test (OGTT) conducted on mice, two compounds, designated 1 and 3 , were found to significantly reduce blood glucose levels. mdpi.comresearchgate.net Their effect was comparable to that of the reference antidiabetic drug, vildagliptin. mdpi.comresearchgate.net Further testing in a mouse model of metabolic disorders (the C57BL/6Ay strain) confirmed their hypoglycemic activity and also revealed that they possess different capabilities in correcting lipid metabolism disorders. mdpi.comnih.gov
The mechanism of action for these compounds is believed to be multifactorial. In silico predictions suggest they may act as bifunctional, multitarget agents whose effects are based on a significant reduction in insulin (B600854) resistance combined with a strong incretin-mimetic effect. nih.govresearchgate.net Other related studies on bornyl-containing benzyloxyphenylpropanoic acid derivatives, such as QS-528 and QS-619 , have identified them as agonists of the free fatty acid receptor 1 (FFAR1). mdpi.com Activation of FFAR1 is known to stimulate glucose-dependent insulin secretion, supporting the observed hypoglycemic effects. mdpi.com These findings indicate that bornyl derivatives of phenylpropanoic acid are promising candidates for the development of new therapeutic agents for diabetes. mdpi.comresearchgate.net
Mechanistic and Theoretical Studies
Computational Chemistry Approaches
Computational chemistry provides powerful tools to understand the structure, properties, and reactivity of molecules like (R)-(+)-bornylamine and its derivatives at an atomic level. These methods complement experimental findings, offering insights that are often difficult to obtain through laboratory techniques alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (R)-(+)-bornylamine chemistry, DFT is particularly valuable for confirming the stereochemistry of reaction products.
Researchers have employed a combination of molecular mechanics and DFT to assign the stereochemistry of complex molecules. ucl.ac.uk For instance, in the arylation of a cyclohexane (B81311) scaffold, where diarylated products were formed as a mixture of diastereoisomers, the DP4 method was used. ucl.ac.uk This method involves calculating the ¹H and ¹³C NMR chemical shifts for every possible stereoisomer using DFT. ucl.ac.uk These calculated shifts are then compared with the experimental NMR data to determine the probability of each structure being the correct one. ucl.ac.uk In one specific case, this method assigned a probability of over 99.9% to the major diastereomer having a structure where two anisyl groups were on opposite faces of the cyclohexane ring. ucl.ac.uk
DFT calculations have also been utilized to understand the reactivity and complexation abilities of enantiomerically pure ligands derived from (R)-(+)-bornylamine. rsc.org For example, studies on scorpionate pro-ligands synthesized from (R)-(+)-bornylamine used DFT to rationalize their different abilities to form zinc complexes. rsc.org
Molecular mechanics uses classical physics to model molecular systems. It is a computationally less intensive method than DFT, making it suitable for larger systems and for initial conformational analysis.
Molecular mechanics is often used in conjunction with more advanced methods like DFT for stereochemical assignments. ucl.ac.uk A common workflow involves an initial conformational search using molecular mechanics to identify low-energy conformers, which are then subjected to more accurate energy calculations and geometry optimization using DFT. ucl.ac.uk This combined approach was successfully used to assign the stereochemistry of diarylated cyclohexane products. ucl.ac.uk Furthermore, studies have shown that in specific cases, such as calculating the properties of Na+ salts, results from molecular mechanics methods are in good agreement with experimental data. wustl.edu
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org This technique allows for the study of the dynamic behavior of systems, providing detailed information on conformational changes and intermolecular interactions. frontiersin.orgnih.gov In drug discovery, MD simulations are crucial for understanding how a ligand interacts with its protein target in a dynamic environment, which includes the flexibility of both the protein and the ligand. frontiersin.orgmdpi.com
While specific MD simulation studies focusing exclusively on (R)-(+)-bornylamine were not detailed in the provided context, this technique is a logical extension of docking studies performed on its derivatives. For example, derivatives of (R)-(+)-bornylamine have been identified as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as antagonists for the cannabinoid receptor 2 (CB2R). nih.govcsic.es Following initial docking predictions, MD simulations could be employed to:
Assess the stability of the predicted binding pose over time. mdpi.com
Observe conformational changes in the protein and ligand upon binding. frontiersin.org
Calculate the binding free energy with greater accuracy by accounting for entropic contributions and the influence of solvent molecules. arxiv.org
Identify key residues that form stable interactions, which can be validated by site-directed mutagenesis experiments. mdpi.com
The simulation of the entire binding process can reveal metastable states, alternative binding sites, and the critical role of water molecules, offering a more complete picture of the ligand-protein recognition event. frontiersin.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein) to form a stable complex. frontiersin.org This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR).
Derivatives of (R)-(+)-bornylamine have been the subject of several docking studies to elucidate their binding modes with therapeutic targets.
11β-HSD1 Inhibition: A (R)-(+)-bornylamine derivative was identified as a potent inhibitor of mouse 11β-HSD1. nih.gov Docking studies were performed to understand the different interaction modes of the R- and S-enantiomers within the human 11β-HSD1 binding site, which helped explain why the S-enantiomer was more active against the human enzyme. nih.gov
CB2 Receptor Antagonism: In the development of cannabinoid receptor 2 (CB2R) antagonists, a series of analogues were synthesized, including one from N-(R)-(+)-bornylamine. csic.es Docking studies using a model of the inactive state of CB2R suggested that these compounds bind in the same region as the known antagonist SR144528. csic.es These studies highlighted the importance of an amide hydrogen interaction with the residue D(275) in the extracellular loop 3 (EC-3) for binding affinity. csic.es
Antimycobacterial Activity: The structural similarity between the bulky camphane (B1194851) fragment of bornylamine and the adamantyl fragment in the antitubercular drug candidate SQ109 has led to speculation that they might share the same molecular target. bas.bg This hypothesis suggests that future docking studies could be valuable in exploring this potential mechanism of action. bas.bg
Table 1: Docking Studies Involving (R)-(+)-Bornylamine Derivatives
| Derivative/Scaffold | Target Protein | Key Findings | Reference(s) |
|---|---|---|---|
| 1-arylsulfonyl piperidine-3-carboxamide | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Revealed different binding modes for R- and S-enantiomers, explaining observed activity differences. | nih.gov |
| 1H-pyrrole-3-carboxylic acid amide | Cannabinoid Receptor 2 (CB2R) | Showed binding in the same region as antagonist SR144528; highlighted key amide hydrogen interaction with D(275). | csic.es |
Molecular Dynamics Simulations for Ligand-Protein Binding
Reaction Mechanism Elucidation
Understanding the step-by-step sequence of a chemical reaction is fundamental to optimizing reaction conditions and expanding its scope. For reactions involving (R)-(+)-bornylamine, mechanistic studies have focused on transition metal-catalyzed processes.
Palladium-catalyzed C–H activation is a powerful strategy for the direct functionalization of otherwise unreactive C–H bonds. nih.gov The mechanism of these reactions often involves a catalytic cycle that shuttles the palladium center between different oxidation states, commonly Pd(II) and Pd(IV) or Pd(II) and Pd(0). nih.gov
A silver-free, palladium-catalyzed C(sp³)–H arylation of saturated bicyclic amines has been developed, using a 2-pyridyl amide derivative of bornylamine as a model substrate. acs.org This reaction demonstrates high regioselectivity and stereoselectivity. acs.org Mechanistic investigations, including the isolation and characterization of a key intermediate, have led to the proposal of a Pd(II)/Pd(IV) catalytic cycle. acs.org
The proposed mechanism proceeds as follows:
Deprotonation and Coordination: The amide directing group coordinates to the Pd(II) catalyst, and a base facilitates the deprotonation of the amide N-H bond, forming a palladium complex. acs.org A dimeric palladium complex of this type was successfully isolated and characterized, lending strong support to this initial step. acs.org
C–H Activation: The coordinated amide directs the palladium center to a nearby C–H bond. A concerted metalation-deprotonation (CMD) step then occurs, where the C–H bond is cleaved to form a five-membered σ-organopalladium(II) complex (a palladacycle). acs.org
Oxidative Addition: The aryl halide (e.g., 4-iodoanisole) undergoes oxidative addition to the palladacycle intermediate. This step oxidizes the palladium center from Pd(II) to Pd(IV), forming a Pd(IV) complex. acs.org
Reductive Elimination: The new C–C bond is formed through reductive elimination from the Pd(IV) complex. This step releases the arylated product still attached to the directing group and reduces the palladium center back to Pd(II). acs.org
Ligand Exchange: Ligand exchange regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle. acs.org
Table 2: Proposed Pd(II)/Pd(IV) Catalytic Cycle for C–H Arylation
| Step | Description | Palladium Oxidation State | Key Intermediate | Reference(s) |
|---|---|---|---|---|
| 1 | Coordination and Deprotonation | Pd(II) | Deprotonated pyridyl amide complex | acs.org |
| 2 | Concerted Metalation-Deprotonation (CMD) | Pd(II) | σ-Organopalladium(II) complex (palladacycle) | acs.org |
| 3 | Oxidative Addition of Aryl Halide | Pd(II) → Pd(IV) | Palladium(IV) complex | acs.org |
| 4 | C–C Reductive Elimination | Pd(IV) → Pd(II) | Arylated product-Pd(II) complex | acs.org |
Transition State Modeling for Asymmetric Induction
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the origins of stereoselectivity in reactions employing (R)-(+)-bornylamine-derived auxiliaries and ligands. rsc.orgacs.org These models help to visualize and energetically quantify the transition states leading to different stereochemical outcomes.
In the context of ortho-phenylene foldamers, computational modeling of simplified systems has shed light on the mechanism of chiral induction. rsc.org By optimizing the geometries of different twist senses and imine orientations, researchers identified the global conformational energy minima. rsc.org This analysis revealed that the interaction between the chiral bornylamine-derived group and the polymer backbone is a key determinant of the helical twist sense. rsc.org
Similarly, DFT calculations have been employed to understand the π-facial stereoselectivity in cycloaddition reactions. acs.org These studies have shown that the ground state geometry of reactants can be pre-distorted in a way that resembles one transition state over another, thus favoring a specific stereochemical pathway. acs.org For instance, in the Diels-Alder reactions of thiophene (B33073) 1-oxide, the molecule adopts an envelope conformation to minimize hyperconjugative antiaromaticity, which predisposes it to a syn cycloaddition. acs.org This pre-distortion is a crucial factor in the observed stereoselectivity.
Furthermore, computational studies on Brønsted acid catalyzed cascade reactions, such as the H-transfer hydrogenation of quinoline, have helped to refine mechanistic models. acs.org While initial assumptions pointed to the hydride transfer as the sole rate- and stereodetermining step, computational models that quantitatively reproduce experimental enantiomeric excesses suggest a more complex interplay of noncovalent interactions, including hydrogen bonding and C–H···π interactions, between the catalyst, substrates, and additives. acs.org These interactions collectively create a chiral environment that dictates the stereochemical outcome. acs.org
Reaction Progress Kinetic Analysis
Reaction Progress Kinetic Analysis (RPKA) is a powerful method for dissecting complex reaction mechanisms under synthetically relevant conditions. mt.comnih.govwikipedia.org This technique allows for the rapid determination of the kinetic orders of reactants and catalysts from a minimal set of experiments, providing valuable insights into the reaction's driving forces and potential catalyst deactivation pathways. mt.comnih.gov
While specific RPKA studies focusing solely on (R)-(+)-bornylamine are not extensively detailed in the provided context, the principles of this methodology are broadly applicable to reactions involving chiral amines. nih.govnih.gov For instance, in iridium-catalyzed asymmetric allylic amination, RPKA revealed a zero-order dependence on the allyl acetate (B1210297), a first-order dependence on the catalyst, and a fractional-order dependence on the amine nucleophile. nih.govnih.gov This suggests a mechanism involving rapid initial complexation followed by a turnover-limiting step involving the amine. The fractional order in the amine may indicate saturation kinetics or the involvement of amine dimers in the catalytic cycle. nih.govnih.gov
In a study on the C-H functionalization of saturated amines, RPKA was utilized to probe the reaction mechanism and determine the rate dependence on various reaction components. ucl.ac.uk Same-excess experiments were also employed to investigate the effect of the product on catalyst activity and to assess catalyst degradation over time. ucl.ac.uk Such analyses are crucial for optimizing reaction conditions and understanding the catalyst's lifecycle.
Principles of Stereoselectivity and Asymmetric Induction
The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. Chiral auxiliaries and ligands derived from molecules like (R)-(+)-bornylamine play a pivotal role in this endeavor by creating a chiral environment that favors the formation of one enantiomer or diastereomer over another. sigmaaldrich.comnumberanalytics.comuvm.edu
Influence of Chiral Auxiliary and Ligand Structure on Stereocontrol
The structure of the chiral auxiliary or ligand is paramount in dictating the stereochemical outcome of a reaction. beilstein-journals.orgresearchgate.net The rigid bicyclic framework of (R)-(+)-bornylamine provides a well-defined steric environment that can effectively shield one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face. researchgate.netcore.ac.uk
Derivatives of (R)-(+)-bornylamine have been successfully employed as chiral ligands in a variety of metal-catalyzed reactions. For example, a neutral chiral nitrogen ligand was synthesized in a single step from acenaphthenequinone (B41937) and (R)-(+)-bornylamine. researchgate.net The stability of this ligand and its metal complexes is attributed to the ring strain within the bicyclic bornyl system. researchgate.net The single-crystal X-ray structure of a nickel bromide complex of this ligand confirmed its specific coordination geometry, which is crucial for inducing asymmetry. researchgate.net
In another example, the 2-pyridyl amide derivative of (R)-(+)-bornylamine serves as an effective directing group in palladium-catalyzed C–H activation. acs.org This auxiliary facilitates the formation of an observable organopalladium complex, which then reacts to form a new carbon-carbon bond. acs.org The stereochemistry of the bornylamine auxiliary influences the facial selectivity of this process. The auxiliary can then be cleaved to yield the arylated product as a free amine. acs.org
Computational studies have further illuminated the subtle ways in which the structure of a chiral auxiliary influences stereocontrol. rsc.org In the case of ortho-phenylene foldamers functionalized with chiral imines derived from (R)-(+)-bornylamine, the orientation of the chiral group relative to the helical backbone is critical. rsc.org It was found that the same chiral substituent could induce opposite twist senses depending on its conformational arrangement, a phenomenon termed "ambidextrous" chiral induction. rsc.org This highlights the importance of considering conformational flexibility when designing chiral auxiliaries.
The effectiveness of (R)-(+)-bornylamine as a chiral auxiliary is also evident in crystallization-induced dynamic resolution processes. acs.org In the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, (R)-bornylamine was the most effective among over 40 chiral amines screened for the dynamic kinetic resolution of racemic 2-bromo-3-phenylpropanoic acid. acs.org The formation of a diastereomeric salt with (R)-bornylamine allowed for the selective crystallization of the desired (R)-bromo acid salt, leading to high enantiomeric excess. acs.org
The following table summarizes the enantiomeric excess achieved in the dynamic kinetic resolution of 2-bromo-3-phenylpropanoic acid using different chiral amines and conditions.
| Entry | Chiral Amine | Solvent | Halide Source | Enantiomeric Excess (%) |
| 13 | (R)-bornylamine | Acetonitrile (B52724) | TEAB | ~96 |
Data sourced from a study on crystallization-induced chiral inversion. acs.org
This data underscores the superior performance of (R)-(+)-bornylamine in this specific transformation, highlighting the profound influence of the chiral auxiliary's structure on stereocontrol.
Future Research Directions and Emerging Applications of R + Bornylamine
(R)-(+)-Bornylamine, a chiral amine derived from the natural monoterpene camphor (B46023), is a valuable building block in modern chemistry. uni-heidelberg.de Its rigid bicyclic structure and defined stereochemistry make it a sought-after component in the design of sophisticated molecules for a range of applications. Future research is poised to expand its utility in catalysis, medicine, and materials science, focusing on creating systems with enhanced performance and novel functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-(+)-Bornylamine, and what key reaction parameters influence yield and enantiomeric excess?
- Methodological Answer :
- The synthesis of (R)-(+)-bornylamine derivatives often involves condensation reactions with nitroalkenes. For example, treatment of nitrobutadiene with four equivalents of bornylamine under controlled temperature (ambient or mildly heated conditions) yields bisaminodiene derivatives (e.g., P6C11) with 72% efficiency .
- Critical parameters include stoichiometric ratios (excess bornylamine ensures complete reaction), solvent polarity (aprotic solvents enhance nucleophilicity), and catalyst selection (base catalysts like triethylamine improve enantioselectivity).
- Purification via column chromatography or recrystallization is essential to isolate the enantiomerically pure product.
Q. Which analytical techniques are most reliable for characterizing the purity and stereochemical integrity of (R)-(+)-Bornylamine?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) with UV detection to quantify enantiomeric excess (ee) .
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity; NOESY experiments validate stereochemical assignments .
- Polarimetry : Measures optical rotation to verify enantiopurity (reported as [α]D values) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .
Q. How can researchers ensure reproducibility when synthesizing (R)-(+)-Bornylamine across different laboratory settings?
- Methodological Answer :
- Standardize protocols for solvent purity (HPLC-grade), reaction temperature (±1°C precision), and catalyst batch consistency.
- Use internal reference standards (e.g., commercially available (R)-(+)-bornylamine) to cross-validate analytical results .
- Document detailed procedural steps, including inert atmosphere requirements (e.g., nitrogen or argon) and mixing rates .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective formation of (R)-(+)-Bornylamine in specific catalytic systems?
- Methodological Answer :
- Employ density functional theory (DFT) to model transition states and identify steric/electronic factors favoring the (R)-enantiomer .
- Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps in asymmetric catalysis.
- Validate hypotheses using enantiomerically enriched catalysts (e.g., chiral Brønsted acids) and monitor reaction progress via in-situ IR spectroscopy .
Q. How should researchers resolve contradictions in reported biological activities of (R)-(+)-Bornylamine derivatives across different assay systems?
- Methodological Answer :
- Perform orthogonal assays (e.g., ELISA, Western blot, and cell viability assays) to confirm target engagement and rule out assay-specific artifacts .
- Control for variables such as cell line heterogeneity (e.g., primary vs. immortalized cells), compound solubility (use DMSO controls), and endotoxin contamination .
- Apply meta-analysis to reconcile discrepancies, comparing IC50 values across studies while normalizing for experimental conditions .
Q. What in silico strategies are effective for predicting the interaction between (R)-(+)-Bornylamine and cytokine targets like IFN-α/β?
- Methodological Answer :
- Use molecular docking (AutoDock Vina, Schrödinger) to map binding poses within IFN receptor pockets.
- Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time .
- Corrogate results with surface plasmon resonance (SPR) data to quantify binding affinity (KD values) .
Q. How does the stability of (R)-(+)-Bornylamine vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months, analyzing samples monthly via HPLC-MS .
- Identify degradation pathways (e.g., oxidation, hydrolysis) using LC-QTOF-MS and compare degradation profiles across pH conditions (2–9) .
- Optimize storage in amber vials under nitrogen at -20°C to minimize racemization and oxidation.
Q. What experimental evidence supports the role of (R)-(+)-Bornylamine in modulating cytokine signaling pathways relevant to autoimmune diseases?
- Methodological Answer :
- Use murine models of systemic lupus erythematosus (SLE) to measure serum IFN-α levels via Luminex assays after oral administration of (R)-(+)-bornylamine .
- Perform flow cytometry to assess dendritic cell activation markers (e.g., CD86, MHC-II) in splenocytes .
- Validate anti-inflammatory effects using histopathology and cytokine profiling (IL-6, TNF-α) in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
